![molecular formula C8H5ClN2O B2857875 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 1432754-61-4](/img/structure/B2857875.png)

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

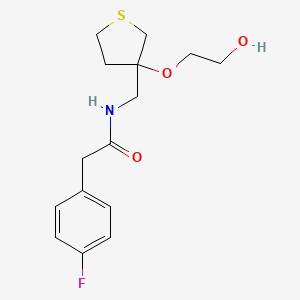

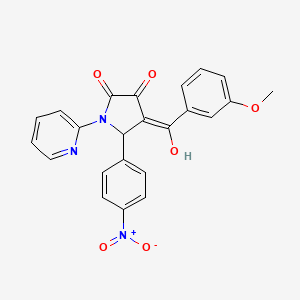

“6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C8H5ClN2O . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.59 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For instance, it has been utilized in the preparation of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes through the Vilsmeier–Haack reaction. These carbaldehydes were further reacted with acetophenones and hydrazine hydrate to afford chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines, respectively, showcasing the compound's versatility in synthesizing diverse heterocyclic structures (Quiroga et al., 2010).

Catalysis and Ring Transformations

The compound has been implicated in acid-catalyzed ring closures and transformations. A study demonstrated that treating carbaldehydes with Lewis or Brønsted acids in specific solvents can yield a variety of dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds, illustrating its reactivity and potential in facilitating complex organic transformations (Bertha et al., 1998).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to be effective in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Biochemical Pathways

The downstream effects could include reduced blood glucose levels and potential benefits for conditions such as hyperglycemia and type 1 diabetes .

Result of Action

Related compounds have been shown to significantly reduce blood glucose levels , which could imply a range of potential effects at the molecular and cellular level, including altered enzyme activity or changes in cell signaling related to glucose metabolism.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is not well-documented. Factors such as temperature, pH, and the presence of other biological molecules could potentially impact the compound’s action. For instance, the compound is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C , suggesting that these conditions may be important for maintaining its stability and efficacy.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-2-7-5(3-10-8)1-6(4-12)11-7/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBYJIAXBVACCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=CC(=NC=C21)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate](/img/structure/B2857796.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2857801.png)

![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2857809.png)

![1-methyl-1H-benzo[d]imidazol-5-yl benzofuran-2-carboxylate](/img/structure/B2857811.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)